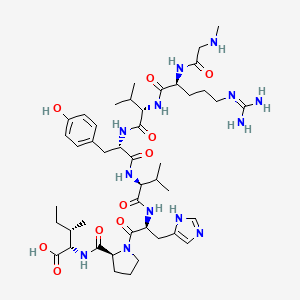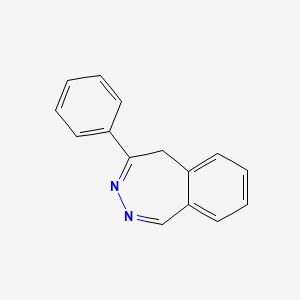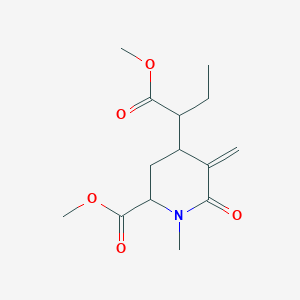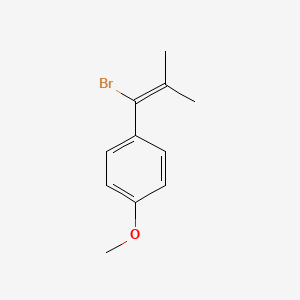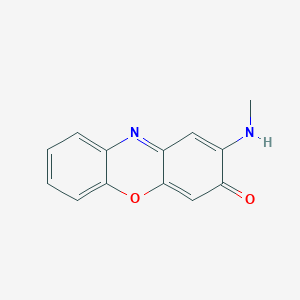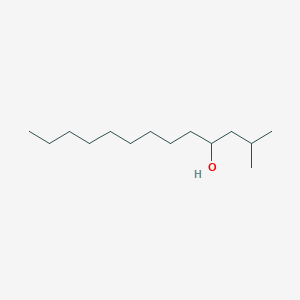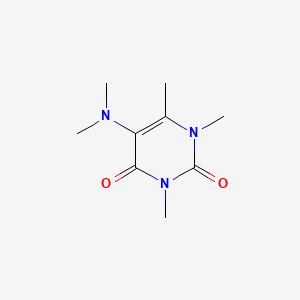
Uracil, 5-(dimethylamino)-1,3,6-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 5-(dimethylamino)-1,3,6-trimethyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The modifications on the uracil ring, such as the addition of dimethylamino and trimethyl groups, can alter its chemical properties and biological activities, making it a valuable compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 5-(dimethylamino)-1,3,6-trimethyl-, typically involves multi-step organic reactions. One common method is the alkylation of uracil at specific positions. . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of uracil derivatives may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is critical to minimize by-products and ensure the scalability of the process.
化学反応の分析
Types of Reactions
Uracil, 5-(dimethylamino)-1,3,6-trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups on the uracil ring. Common reagents include alkyl halides and amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted uracil derivatives with different functional groups.
科学的研究の応用
Uracil, 5-(dimethylamino)-1,3,6-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in nucleic acid metabolism and its interactions with enzymes involved in DNA and RNA synthesis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of Uracil, 5-(dimethylamino)-1,3,6-trimethyl- involves its interaction with specific molecular targets. For instance, as a thymidylate synthase inhibitor, it binds to the enzyme’s active site, preventing the conversion of deoxyuridylate to thymidylate, a crucial step in DNA synthesis. This inhibition can lead to the disruption of DNA replication and cell division, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known uracil derivative used in cancer treatment. It also inhibits thymidylate synthase but has different pharmacokinetic properties.
6-Methyluracil: Another uracil derivative with applications in medicinal chemistry, known for its anti-inflammatory properties.
2-Thiouracil: Used in the treatment of hyperthyroidism, it acts by inhibiting thyroid hormone synthesis.
Uniqueness
Uracil, 5-(dimethylamino)-1,3,6-trimethyl- is unique due to its specific modifications, which can enhance its binding affinity to certain enzymes and alter its biological activity. These modifications can provide advantages in terms of selectivity and potency compared to other uracil derivatives .
特性
CAS番号 |
38507-32-3 |
|---|---|
分子式 |
C9H15N3O2 |
分子量 |
197.23 g/mol |
IUPAC名 |
5-(dimethylamino)-1,3,6-trimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-6-7(10(2)3)8(13)12(5)9(14)11(6)4/h1-5H3 |
InChIキー |
BOARLCNCVBZNNU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


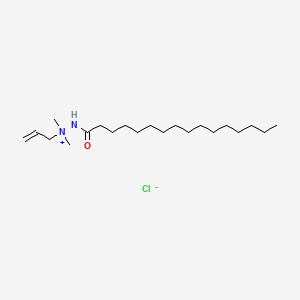

![7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane](/img/structure/B14666718.png)
![Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14666722.png)
![Dispiro[2.0.2.5]undecane, 8-methylene-](/img/structure/B14666732.png)


